

Independent Replication of Epitalon Clinical Trials: A Comparative Guide

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Compound of Interest		
Compound Name:	Epitalon (TFA)	
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Executive Summary

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed based on the natural pineal gland extract, Epithalamin. Research, primarily from the St. Petersburg Institute of Bioregulation and Gerontology, has proposed significant geroprotective and longevity-enhancing effects, attributed mainly to its ability to activate telomerase and regulate melatonin production. However, a critical examination of the existing scientific literature reveals a conspicuous absence of independent replication of the key human clinical trials in Western peer-reviewed journals.[1][2] This guide provides a comprehensive comparison of the available data, highlighting the original findings and the current state of independent validation. While preclinical data is intriguing, the lack of robust, independently verified clinical evidence remains a significant gap in the therapeutic potential of Epitalon.[1]

Comparison of Preclinical and Clinical Findings

The following tables summarize the quantitative data from various studies on Epitalon and its precursor, Epithalamin. A distinction is made between the original research group and any independent studies, where identifiable.

Table 1: Effects on Lifespan and Mortality



Organism/Subj ect	Intervention	Key Findings	Research Group	Citation
Elderly Patients with Coronary Disease	Epithalamin	28% lower mortality over 12 years; 2-fold lower cardiovascular mortality.	Original (Korkushko et al.)	[3]
Elderly Patients (266 subjects)	Epithalamin	1.6-1.8 times lower mortality rates over 12 years.	Original (Khavinson et al.)	[2]
Female SHR Mice	Epitalon (1.0 μ g/mouse , monthly)	13.3% increase in the lifespan of the last 10% of survivors.	Original (Anisimov et al.)	[4]
Rats	Epithalamin	52% decrease in mortality rate.	Original (Anisimov et al.)	[4][5]
C3H/Sn Mice	Epithalamin	27% decrease in mortality rate.	Original (Anisimov et al.)	[4][5]
Fruit Flies	Epithalamin	52% decrease in mortality rate.	Original (Anisimov et al.)	[4][5]

Table 2: Effects on Telomeres and Telomerase



Cell Type/Organism	Intervention	Key Findings	Research Group	Citation
Human Somatic Cells	Epitalon	Average telomere elongation of 33.3%.	Original (Khavinson et al.)	[6][7]
Human Fetal Fibroblasts	Epitalon	2.4-fold increase in telomerase activity; 44% longer telomeres.	Original (Khavinson et al.)	[2][8]
Normal Human Fibroblast and Epithelial Cells	Epitalon (1.0 μg/mL)	Significant dose- dependent telomere length extension via hTERT and telomerase upregulation.	Independent (Al- Dasooqi et al.)	[9]
Breast Cancer Cells (21NT, BT474)	Epitalon (0.2-1 μg/ml)	Significant telomere extension, primarily through the ALT mechanism.	Independent (Al- Dasooqi et al.)	[9]

Table 3: Effects on Melatonin and Circadian Rhythms

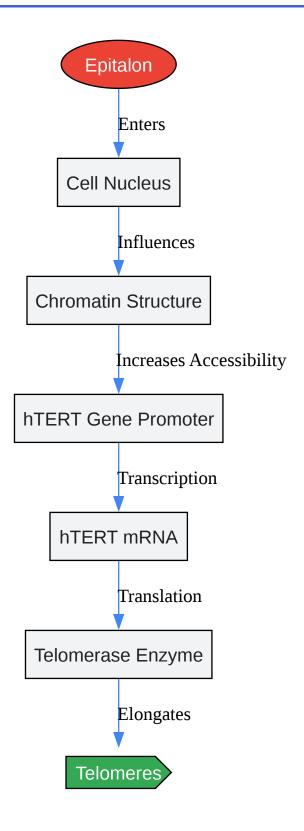


Organism/Subj ect	Intervention	Key Findings	Research Group	Citation
Senescent Monkeys	Epitalon (10 μ g/animal)	3-fold increase in evening melatonin concentration.	Original (Khavinson et al.)	[10]
75 Women	Epitalon (0.5mg/day, sublingual)	160% increase in melatonin synthesis (compared to placebo).	Not Specified	[11]
Rat Pineal Gland Culture	Epitalon	No influence on melatonin secretion.	Independent (Djeridane et al.)	[1][6]

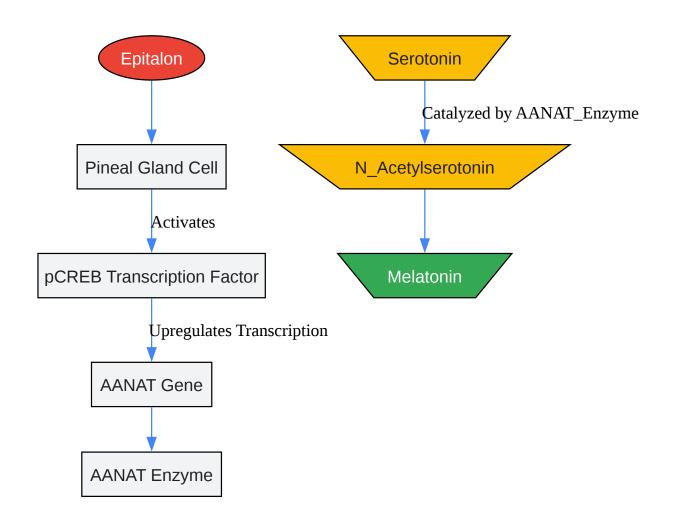
Signaling Pathways and Mechanisms of Action Telomerase Activation Pathway

Epitalon is proposed to activate telomerase, the enzyme responsible for maintaining telomere length, which is a key factor in cellular aging.[8] The peptide is thought to interact with the promoter regions of the telomerase gene (hTERT), potentially influencing chromatin structure and making the gene more accessible for transcription.[7]









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